molecular formula C17H24N4O B2985001 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one CAS No. 1170059-74-1

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one

Cat. No.: B2985001
CAS No.: 1170059-74-1
M. Wt: 300.406
InChI Key: AUIRJERHFMJNDQ-UHFFFAOYSA-N
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Description

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one is a complex organic compound that features a benzimidazole moiety linked to a piperazine ring, which is further connected to a methylbutanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one typically involves multiple steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions to form the benzimidazole ring.

    Attachment of the Piperazine Ring: The benzimidazole derivative is then reacted with a piperazine compound, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Methylbutanone Group: The final step involves the alkylation of the piperazine nitrogen with a methylbutanone derivative, typically under basic conditions using reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one
  • 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-ethylbutan-1-one

Uniqueness

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole moiety provides a versatile scaffold for interaction with biological targets, while the piperazine ring enhances its pharmacological profile. The methylbutanone group further differentiates it from similar compounds by affecting its solubility, stability, and overall bioactivity.

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-13(2)11-17(22)21-9-7-20(8-10-21)12-16-18-14-5-3-4-6-15(14)19-16/h3-6,13H,7-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIRJERHFMJNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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